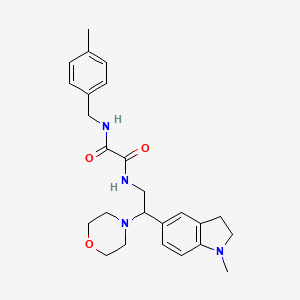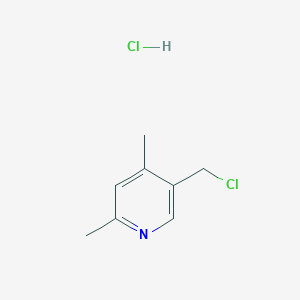
5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(Chloromethyl)furfural (CMF) is an organic compound that consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colorless liquid .
Synthesis Analysis
The synthesis of 5-(Chloromethyl)furfural (CMF) has been achieved with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst . Another method involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions .
Molecular Structure Analysis
In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Chemical Reactions Analysis
The production of 5-(Chloromethyl)furfural (CMF) derivatives is in the protection of crops from pests . The addition of hydrochloric acid gas facilitates the formation of CMF .
Physical And Chemical Properties Analysis
The compound 5-(Chloromethyl)furfural (CMF) is a colorless liquid . More specific physical and chemical properties of “5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride” were not found in the available resources.
Aplicaciones Científicas De Investigación
Photochemical Dimerization
A study on the ultraviolet irradiation of 2-aminopyridine derivatives, including those structurally similar to 5-(Chloromethyl)-2,4-dimethylpyridine hydrochloride, revealed the formation of photodimers. This photochemical process highlights the compound's potential application in synthesizing complex dimeric structures, which could have implications for developing new materials or pharmaceuticals (Taylor & Kan, 1963).
Synthesis and Structural Characterization
Research has been conducted on the synthesis and spectroscopic characterization of novel interaction products of pyridine derivatives with iodine. Such studies provide insights into the chemical behavior and potential applications of pyridine derivatives in medicinal chemistry and materials science (Chernov'yants et al., 2011).
Organic Synthesis Catalysts
The compound 4-(N,N-Dimethylamino)pyridine hydrochloride, related to 5-(Chloromethyl)-2,4-dimethylpyridine hydrochloride, has been used as a recyclable catalyst for the acylation of inert alcohols. This demonstrates the compound's utility as a catalyst in organic synthesis, potentially offering a sustainable and efficient method for various chemical transformations (Liu et al., 2014).
Material Purification Techniques
Studies on the separation and purification of pyridine derivatives, including 2-chloro-5-trichloromethylpyridine, an important intermediate in pharmaceuticals and pesticides, have employed techniques such as extraction, distillation, and column chromatography. These studies underline the significance of purification methods in enhancing the quality and applicability of chemical compounds in various industries (Li, 2005).
Molecular Complexation and Hydrogen Bonding
Research on the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids indicates the importance of microenvironment effects on the behavior of pyridine derivatives. Such findings are crucial for understanding molecular recognition processes, which have implications for drug design and development (Zimmerman et al., 1991).
Direcciones Futuras
The synthesis and chemistry of 5-(Chloromethyl)furfural (CMF), a furanic intermediate produced by the acid-catalyzed hydrolysis/dehydration of biomass-derived hexoses, has received a great deal of attention considering their outstanding synthetic possibilities . The production of 5-hydroxymethylfurfural (HMF) is quite established in the recent scientific literature, with a large number of studies having been published in the last few years . There has been a growing interest in the synthesis of 5-chloromethylfurfural (CMF) as a novel building block of similar molecular structure to that of HMF .
Propiedades
IUPAC Name |
5-(chloromethyl)-2,4-dimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOJZEGSCPGGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857838.png)
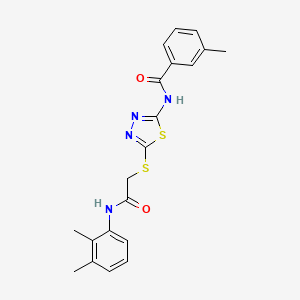


![(4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2857846.png)
![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)
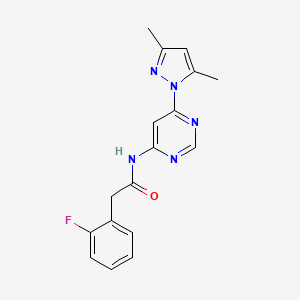
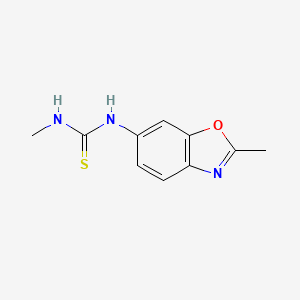
![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)
![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)
